4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound characterized by a pyrazole ring with a trifluoromethyl-substituted phenyl group. This compound is significant in various scientific fields, particularly in pharmaceuticals and agrochemicals, due to its unique chemical properties imparted by the trifluoromethyl group. The compound's structure enhances its biological activity and stability, making it a subject of interest for research and development.
The compound can be synthesized through various chemical methods, primarily involving the reaction of hydrazine derivatives with appropriate aromatic precursors. Its applications extend into medicinal chemistry, where it is explored for potential therapeutic uses, as well as in agricultural chemistry for pest control formulations.
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole falls under the category of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group significantly alters the compound's reactivity and interaction with biological targets.
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:
The molecular formula for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole is C10H7F3N2. Its structure consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a phenyl group that carries a trifluoromethyl substituent.
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity and binding affinity towards these targets, which may lead to modulation of various biochemical pathways. This property is particularly advantageous in drug design, where selective targeting is crucial for therapeutic efficacy.
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole has several applications:
The pyrazole scaffold, a five-membered heterocycle with adjacent nitrogen atoms, emerged as a pharmacologically significant entity in 1883 with the synthesis of antipyrine (phenazone), one of the first synthetic antipyretic and analgesic agents. This milestone demonstrated the scaffold’s capacity for target engagement in physiological pathways [1] [7]. By the mid-20th century, derivatives like phenylbutazone (1949) and ramifenazone reinforced pyrazole’s role in inflammation management through cyclooxygenase (COX) inhibition, establishing structure-activity relationship (SAR) principles that linked N1-aryl and C3/C5 hydrophobic substitutions to enhanced bioactivity [1] [4].
The late 1990s marked a transformative period with the approval of celecoxib, a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole core. Its design exploited C5-(4-methylsulfonylphenyl) and C1-(4-trifluoromethylphenyl) substitutions for isoform selectivity, reducing gastrointestinal toxicity associated with nonselective NSAIDs. This innovation underscored pyrazole’s versatility in rational drug design [1] [8]. Contemporary applications extend beyond inflammation: crizotinib (ALK/ROS1 kinase inhibitor), rimonabant (cannabinoid receptor antagonist), and apixaban (Factor Xa inhibitor) exemplify pyrazole’s adaptability across diverse target classes, including kinases, GPCRs, and serine proteases [2] [8].
Table 1: Evolution of Clinically Impactful Pyrazole-Based Therapeutics
| Era | Compound | Key Structural Features | Therapeutic Application |
|---|---|---|---|
| Late 19th C. | Antipyrine | N1-phenyl, C3-methyl, C5-keto | Analgesic/Antipyretic |
| Mid-20th C. | Phenylbutazone | N1-butyl, C3,5-diketo, C4-dimethyl | Anti-inflammatory |
| Late 1990s | Celecoxib | N1-(4-trifluoromethylphenyl), C5-(4-methylsulfonylphenyl) | COX-2 Selective Inhibitor |
| 21st Century | Crizotinib | N1-(2,6-dichloro-3-fluorophenyl), C3/C5-heteroaryl | ALK/ROS1 Kinase Inhibitor |
The trifluoromethyl (−CF~3~) group is a cornerstone of modern bioisostere strategies due to its unique physicochemical properties: high electronegativity (Fajans–Tandberg constant: 3.35), lipophilicity (π-value: 0.88), and metabolic stability. These attributes arise from fluorine’s strong carbon-bond strength (485 kJ/mol) and low polarizability, which modulate electronic effects (σ~m~: 0.43, σ~p~: 0.54) and steric bulk (van der Waals volume: 38.3 ų) [5] [6] [9]. In arylpyrazoles, −CF~3~ enhances target affinity through:
Table 2: Impact of Trifluoromethyl vs. Other Substituents on Pharmacokinetic Parameters
| Substituent | Lipophilicity (log P) | Metabolic Clearance (mL/min/kg) | Protein Binding (%) |
|---|---|---|---|
| −CF~3~ | 2.8 ± 0.3 | 15 ± 5 | 92 ± 3 |
| −CH~3~ | 2.1 ± 0.2 | 45 ± 10 | 85 ± 5 |
| −Cl | 2.3 ± 0.4 | 30 ± 8 | 88 ± 4 |
| −OCH~3~ | 1.7 ± 0.3 | 60 ± 12 | 80 ± 6 |
Positional isomerism in pyrazole derivatives profoundly influences bioactivity, electronic distribution, and conformational stability. The 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole scaffold exemplifies this, where the aryl group at C4 (rather than N1 or C3) establishes distinct pharmacophoric features:
Table 3: Comparative Analysis of Pyrazole Positional Isomers
| Parameter | 4-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole | 1-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole | 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole |
|---|---|---|---|
| Dihedral Angle (°) | 85–95 | 20–30 | 10–20 |
| Dipole Moment (D) | 2.8–3.2 | 4.0–4.6 | 4.2–4.8 |
| HCT116 Growth Inhibition (IC~50~, μM) | 12.4–17.8 | >50 | 25.6–38.9 |
| log P | 3.1 ± 0.2 | 3.5 ± 0.3 | 3.3 ± 0.3 |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: